trans-4-Dimethylaminocrotonic acid hydrochloride is an organic compound with the molecular formula and a molecular weight of approximately 165.62 g/mol. This compound is recognized as a significant pharmaceutical intermediate, particularly in the synthesis of various biologically active molecules, including anti-tumor agents such as afatinib and neratinib . It is classified under the category of carboxylic acids and amines due to its structural properties.
The synthesis of trans-4-Dimethylaminocrotonic acid hydrochloride typically involves several steps using (E)-4-(dimethylamino)-2-butenoic acid methyl ester as a precursor. The general synthetic route includes the following steps:
In industrial settings, trans-4-Dimethylaminocrotonic acid hydrochloride can be produced by reacting tetramethylammonium hydroxide with hydrochloric acid, which allows for large-scale production.
The molecular structure of trans-4-Dimethylaminocrotonic acid hydrochloride features a double bond between the second and third carbon atoms in its chain, characteristic of crotonic acids. The compound can be represented by the following structural formula:
trans-4-Dimethylaminocrotonic acid hydrochloride is involved in various chemical reactions:
These reactions are crucial for synthesizing derivatives that are utilized in pharmaceuticals and other organic compounds.
The mechanism of action for trans-4-Dimethylaminocrotonic acid hydrochloride primarily relates to its role as an intermediate in the synthesis of tyrosine kinase inhibitors, which are vital in cancer treatment. The compound interacts with specific enzymes involved in signaling pathways that regulate cell proliferation and survival. By inhibiting these pathways, it can effectively contribute to the therapeutic effects observed in anti-tumor agents .
trans-4-Dimethylaminocrotonic acid hydrochloride has several scientific applications:
trans-4-Dimethylaminocrotonic acid hydrochloride (CAS 848133-35-7) is an organic salt with the molecular formula C₆H₁₂ClNO₂ and a molecular weight of 165.62 g/mol. Its systematic IUPAC name is (2E)-4-(Dimethylamino)but-2-enoic acid hydrochloride [1] [4] [9]. The compound features a trans-configuration (E-isomer) across the double bond between C2 and C3, confirmed by NMR spectroscopy and X-ray crystallography. This planar geometry is critical for its reactivity in pharmaceutical synthesis [1] [4]. The hydrochloride salt enhances stability and solubility in polar solvents like water, methanol, and DMSO, while remaining insoluble in non-polar solvents [1] [6]. It crystallizes as a white to off-white powder with a melting point of 162°C and is typically stored under inert conditions at room temperature [1] [4] [6].
Table 1: Physicochemical Properties
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₆H₁₂ClNO₂ | - |
Molecular Weight | 165.62 g/mol | Mass spectrometry |
Melting Point | 162°C | Differential scanning calorimetry |
Solubility | Soluble in water, methanol, DMSO; insoluble in hexane | USP solubility test |
Optical Character | White to off-white crystalline solid | Visual inspection |
Storage Conditions | Inert atmosphere, room temperature | - |
The synthesis of trans-4-dimethylaminocrotonic acid hydrochloride evolved from early Wittig reactions, which faced challenges in stereoselectivity and yield. A breakthrough came with the adaptation of the Horner-Wadsworth-Emmons (HWE) olefination, enabling high E-selectivity (>98%) [2] [8]. Key synthetic routes include:
Table 2: Evolution of Synthetic Methods
Synthetic Era | Method | Key Reagents/Conditions | Yield | E-Selectivity |
---|---|---|---|---|
Early 2000s | Wittig Reaction | Triphenylphosphine, acetaldehyde | 60-65% | 85-90% |
Post-2010 | HWE Olefination | Triethyl phosphonoacetate, NaOH | 85-90% | >98% |
Modern Processes | Flow Chemistry | LED irradiation, microreactors | 92-95% | >99% |
This compound is a critical building block for afatinib (sold as Gilotrif®), a tyrosine kinase inhibitor used to treat non-small cell lung cancer. It forms the core structure of afatinib’s pharmacophore, contributing to irreversible binding to epidermal growth factor receptor (EGFR) mutants [1] [3] [6].
Table 3: Key Applications in Drug Synthesis
Pharmaceutical Agent | Therapeutic Category | Role of Intermediate | Scale of Production |
---|---|---|---|
Afatinib (BIBW 2992) | Anticancer (EGFR TKI) | Michael acceptor warhead precursor | Metric tons annually |
THRX-196194 (Preclinical) | Kinase inhibitor | Backbone functionalization | Kilogram-scale R&D |
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2